

# Addressing T-1105 off-target effects in experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

## Technical Support Center: T-1105

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of **T-1105** in their experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is **T-1105** and what is its primary mechanism of action?

**A1:** **T-1105** is a novel broad-spectrum viral polymerase inhibitor. It is a structural analogue of T-705 (Favipiravir). **T-1105** is a prodrug that is converted within the cell to its active form, **T-1105** ribonucleoside triphosphate (RTP). This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis or lethal mutagenesis, thereby inhibiting viral replication.

**Q2:** Are there any known off-target effects for **T-1105**?

**A2:** As of the latest available data, specific molecular off-target binding studies for **T-1105** have not been extensively published. However, its close analogue, Favipiravir (T-705), is known to cause certain clinical adverse effects which may be indicative of off-target activities. These include hyperuricemia (elevated uric acid in the blood) and transient elevations in liver enzymes.<sup>[1][2]</sup> Researchers working with **T-1105** should be aware of these potential off-target effects.

Q3: What is the mechanism of hyperuricemia observed with the related compound, Favipiravir?

A3: Favipiravir and its inactive metabolite, M1, have been shown to interfere with the excretion of uric acid in the kidneys. They act as moderate inhibitors of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of uric acid into the urine.<sup>[3][4][5]</sup> Additionally, the M1 metabolite enhances the reabsorption of uric acid from the urine back into the blood via URAT1 (Urate Transporter 1).<sup>[3][4]</sup> This dual action leads to a decrease in uric acid excretion and a subsequent increase in its concentration in the blood.

## Troubleshooting Guides for Investigating Off-Target Effects

If you observe unexpected phenotypes or results in your experiments with **T-1105**, it is crucial to consider the possibility of off-target effects. Below are guides to help you investigate these potential effects.

### Issue 1: Unexpected Cellular Phenotype Observed

You observe a consistent and significant cellular phenotype (e.g., changes in cell morphology, proliferation, or viability) that cannot be explained by the known on-target activity of **T-1105** (inhibition of viral polymerase).

Troubleshooting Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Detailed Steps:

- Confirm **T-1105** Dependence:

- Perform dose-response experiments to see if the phenotype's severity correlates with the **T-1105** concentration.
- Conduct washout experiments to determine if the phenotype is reversible upon removal of the compound.

- Literature Review:
  - Search for published studies on **T-1105** or Favipiravir that report similar phenotypes or adverse effects. This can provide clues about potential off-target pathways.
- Computational Prediction:
  - Utilize in silico tools to predict potential off-targets of **T-1105** based on its chemical structure. This can help generate a list of candidate proteins for experimental validation.
- Experimental Identification:
  - Kinome Profiling: If you suspect the phenotype is related to cell signaling, a kinome scan can identify unintended interactions with protein kinases.
  - Cellular Thermal Shift Assay (CETSA): This is an unbiased method to identify protein targets in intact cells by measuring changes in protein thermal stability upon compound binding.
  - Other Proteomic Approaches: Techniques like chemical proteomics can also be used for unbiased target identification.
- Validate Hits:
  - Once potential off-targets are identified, validate their role in the observed phenotype using techniques like siRNA or CRISPR-Cas9 to knock down the target protein and see if the phenotype is rescued.

## Issue 2: Inconsistent Antiviral Efficacy Across Different Cell Lines

You observe that the antiviral potency (e.g., EC50) of **T-1105** varies significantly when tested in different cell lines (e.g., MDCK vs. A549 or Vero cells).

Potential Cause:

The metabolic activation of **T-1105** to its active triphosphate form is known to be cell-line dependent. This difference in metabolic efficiency is a primary contributor to variations in antiviral activity.

Troubleshooting and Investigation:



[Click to download full resolution via product page](#)

Caption: Workflow to investigate inconsistent antiviral efficacy.

- Quantify **T-1105**-RTP: Use a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the intracellular concentrations of **T-1105** and its phosphorylated metabolites (mono-, di-, and triphosphate forms) in the different cell lines.

- Correlate with Efficacy: Plot the intracellular **T-1105**-RTP concentrations against the corresponding antiviral EC50 values for each cell line to determine if there is a correlation.
- Analyze Metabolizing Enzymes: Investigate the expression levels and activity of the enzymes responsible for converting **T-1105** to **T-1105**-RTP in your cell lines.

## Data on Potential Off-Target Effects (from Favipiravir studies)

The following table summarizes the known off-target related effects of Favipiravir, which should be considered when working with **T-1105**.

| Adverse Effect         | Potential Off-Target(s) | Mechanism                                                                                                                                                                             | Species    |
|------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Hyperuricemia          | OAT1, OAT3, URAT1       | Inhibition of uric acid secretion (OAT1/3) and enhanced reabsorption (URAT1) by the M1 metabolite.<br><a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> | Human      |
| Elevated Liver Enzymes | Not fully elucidated    | May be related to oxidative stress and inflammation. <a href="#">[2]</a> <a href="#">[7]</a>                                                                                          | Human, Rat |

## Key Signaling Pathways Potentially Affected

Based on the adverse effects of the related compound Favipiravir, researchers should be mindful of the following pathways:

### Uric Acid Homeostasis Pathway

The hyperuricemia associated with Favipiravir is a direct result of interference with key transporters in the renal proximal tubules.



[Click to download full resolution via product page](#)

Caption: Mechanism of Favipiravir-induced hyperuricemia.

## Detailed Experimental Protocols

### Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a general framework for using CETSA to identify **T-1105** targets in intact cells.

**Principle:** CETSA is based on the principle of ligand-induced thermal stabilization of proteins. Binding of a drug to a protein can alter its melting temperature ( $T_m$ ). This change can be detected by heating cell lysates to a range of temperatures and quantifying the amount of soluble protein remaining.

**Materials:**

- Cell line of interest
- **T-1105**
- DMSO (vehicle control)
- PBS with protease inhibitors

- Lysis buffer
- Equipment for SDS-PAGE and Western blotting
- Primary antibody against a protein of interest (for targeted CETSA) or access to mass spectrometry facility (for proteome-wide CETSA)

Procedure (Melt Curve):

- Cell Treatment:
  - Culture cells to ~80% confluence.
  - Treat cells with **T-1105** at the desired concentration (e.g., 10x EC50).
  - Treat a control group with an equivalent volume of DMSO.
  - Incubate for 1-2 hours at 37°C.
- Thermal Challenge:
  - Harvest cells and resuspend in PBS with protease inhibitors.
  - Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
  - Heat the samples at the respective temperatures for 3 minutes, followed by immediate cooling on ice for 3 minutes.
- Cell Lysis:
  - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble Fraction:
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

- Analysis:
  - Carefully collect the supernatant (soluble fraction).
  - Normalize the protein concentration of all samples.
  - Analyze the samples by Western blotting for a specific target or by mass spectrometry for a proteome-wide analysis.
- Data Interpretation:
  - Plot the normalized band intensity (or protein abundance) against the temperature. A shift in the melting curve for a protein in the **T-1105**-treated sample compared to the DMSO control indicates a potential interaction.

## Protocol 2: Kinome Profiling Using the ADP-Glo™ Assay

This protocol describes how to screen **T-1105** against a panel of kinases to identify potential off-target interactions.

**Principle:** The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. Kinase activity is correlated with the amount of light produced. Inhibition of a kinase by **T-1105** will result in a decrease in the luminescent signal.

### Materials:

- Kinase panel of interest (recombinant kinases)
- Appropriate kinase-specific substrates
- **T-1105**
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Luminometer

### Procedure:

- Kinase Reaction Setup:
  - In a 384-well plate, set up the kinase reactions containing the kinase, its specific substrate, ATP, and the appropriate reaction buffer.
  - Add **T-1105** at various concentrations to the test wells. Include no-inhibitor (DMSO) and no-enzyme controls.
- Kinase Reaction Incubation:
  - Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
- ATP Depletion:
  - Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Detection:
  - Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
  - Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - Calculate the percent inhibition for each concentration of **T-1105** relative to the DMSO control.
  - Plot the percent inhibition versus the log of the **T-1105** concentration to determine the IC50 value for any inhibited kinases.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jptcp.com](http://jptcp.com) [jptcp.com]
- 2. Liver Injury in Favipiravir-Treated COVID-19 Patients: Retrospective Single-Center Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uric Acid Elevation by Favipiravir, an Antiviral Drug [jstage.jst.go.jp]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Uric Acid Elevation by Favipiravir, an Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [tohoku.elsevierpure.com](http://tohoku.elsevierpure.com) [tohoku.elsevierpure.com]
- 7. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- To cite this document: BenchChem. [Addressing T-1105 off-target effects in experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682577#addressing-t-1105-off-target-effects-in-experiments>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)